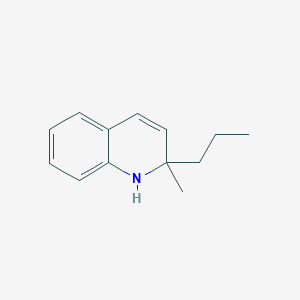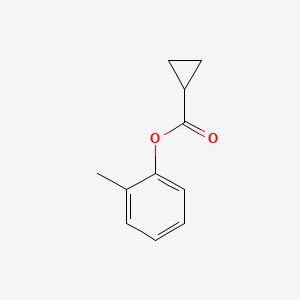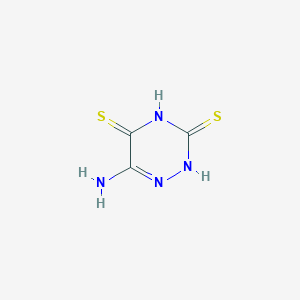
6-Amino-1,2,4-triazine-3,5(2h,4h)-dithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-1,2,4-triazine-3,5(2H,4H)-dithione is a heterocyclic compound that contains nitrogen and sulfur atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dithione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiourea with hydrazine derivatives, followed by cyclization to form the triazine ring. The reaction conditions often include the use of solvents such as ethanol or water, and the process may require heating to facilitate the cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Amino-1,2,4-triazine-3,5(2H,4H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione moiety to dithiol.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the triazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiol derivatives.
Substitution: Alkylated or acylated triazine derivatives.
Applications De Recherche Scientifique
6-Amino-1,2,4-triazine-3,5(2H,4H)-dithione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-Amino-1,2,4-triazine-3,5(2H,4H)-dithione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s sulfur atoms can form strong interactions with metal ions, making it a potential ligand in coordination chemistry. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
6-Amino-1,2,4-triazine-3,5(2H,4H)-dione: Similar structure but with oxygen atoms instead of sulfur.
2-Amino-1,3,4-thiadiazole: Contains a similar heterocyclic ring with nitrogen and sulfur atoms.
1,2,4-Triazole: A simpler heterocyclic compound with a nitrogen-rich ring.
Uniqueness: 6-Amino-1,2,4-triazine-3,5(2H,4H)-dithione is unique due to the presence of both amino and dithione groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and form strong interactions with metal ions sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C3H4N4S2 |
|---|---|
Poids moléculaire |
160.2 g/mol |
Nom IUPAC |
6-amino-2H-1,2,4-triazine-3,5-dithione |
InChI |
InChI=1S/C3H4N4S2/c4-1-2(8)5-3(9)7-6-1/h(H2,4,6)(H2,5,7,8,9) |
Clé InChI |
HIAYGFNSXWYXCP-UHFFFAOYSA-N |
SMILES canonique |
C1(=NNC(=S)NC1=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl ((4-hydroxy-1-(5-iodoimidazo[2,1-B][1,3,4]thiadiazol-2-YL)piperidin-4-YL)methyl)carbamate](/img/structure/B13979577.png)
![2-Azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide](/img/structure/B13979581.png)
![Tricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde](/img/structure/B13979583.png)
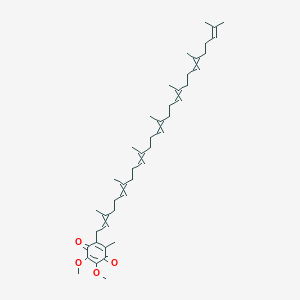
![4-[2-(Trifluoromethyl)phenyl]-1h-pyrrole-3-carbonitrile](/img/structure/B13979596.png)

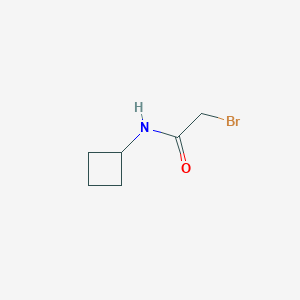
![2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid](/img/structure/B13979603.png)
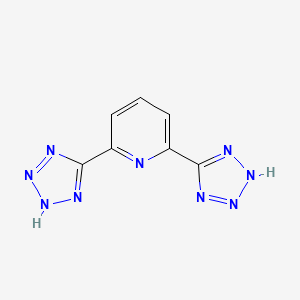
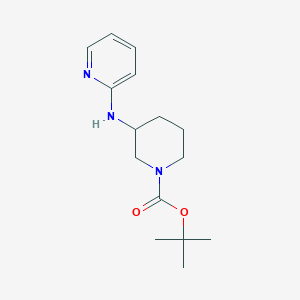

![4-(3-Bromobenzo[b]thien-2-yl)phenol](/img/structure/B13979634.png)
